4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide
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Overview
Description
4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, difluorophenyl group, and a dimethylbenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-difluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate. This intermediate then undergoes a condensation reaction with N,N-dimethylbenzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl moiety play crucial roles in its biological activity, potentially inhibiting enzymes or interacting with cellular receptors. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-[[(E)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide
- 4-[[(E)-2-cyano-3-(2,5-dichlorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide
Uniqueness
The presence of the difluorophenyl group in 4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide distinguishes it from similar compounds, potentially enhancing its biological activity and stability. This unique structural feature may contribute to its specific interactions with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-24(2)19(26)12-3-6-16(7-4-12)23-18(25)14(11-22)9-13-10-15(20)5-8-17(13)21/h3-10H,1-2H3,(H,23,25)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWWNPGZTNCAPU-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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